2-(Tetrahydro-2H-pyran-4-yl)ethanol
Overview
Description
2-(Tetrahydro-2H-pyran-4-yl)ethanol is an organic compound characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with an ethanol group attached to the fourth carbon of the ring. This compound is a colorless liquid with a density of approximately 0.98 g/cm³ and is soluble in water and most organic solvents . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)ethanol can be achieved through several methods. One common method involves the reaction of tetrahydropyran with sodium hydroxide, followed by esterification with ethanol . Another method includes the reduction of esters using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
2-(Tetrahydro-2H-pyran-4-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions include tetrahydropyran derivatives and other cyclic ethers .
Scientific Research Applications
2-(Tetrahydro-2H-pyran-4-yl)ethanol has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of various heterocyclic compounds and as a solvent due to its good solubility properties . In biology and medicine, it serves as a building block for the synthesis of pharmaceuticals and other bioactive molecules . The compound is also utilized in the production of fine chemicals and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)ethanol involves its ability to participate in various chemical reactions due to the presence of the hydroxyl group and the tetrahydropyran ring. The hydroxyl group can undergo oxidation and reduction reactions, while the tetrahydropyran ring can participate in cyclization and substitution reactions . These properties make the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2-(Tetrahydro-2H-pyran-4-yl)ethanol can be compared with other similar compounds such as tetrahydropyran and its derivatives. Tetrahydropyran itself is a six-membered ring containing five carbon atoms and one oxygen atom, but without the ethanol group . Another similar compound is 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, which has an additional oxygen atom in the ring structure . The presence of the ethanol group in this compound makes it unique and provides additional reactivity and solubility properties.
Properties
IUPAC Name |
2-(oxan-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-4-1-7-2-5-9-6-3-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXZZACRGBBWTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590791 | |
Record name | 2-(Oxan-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4677-18-3 | |
Record name | 2-(Oxan-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxan-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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